1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one
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Overview
Description
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one is a complex organic compound that features a piperidine ring, an imidazolidinone ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one typically involves multiple steps, including the formation of the piperidine and imidazolidinone rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazolidinone ring can be formed via the reaction of 1,2-diamines with carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to facilitate the formation of imidazolidinone derivatives .
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: A simpler analogue that shares the imidazolidinone ring structure.
Piperidine derivatives: Compounds that feature the piperidine ring and have similar biological activities.
Uniqueness
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-24-15-11-20(8-6-14(15)18)16(22)10-12-2-4-13(5-3-12)21-9-7-19-17(21)23/h2-5,14-15H,6-11,18H2,1H3,(H,19,23)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKHWLPRCZXOKP-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)CC2=CC=C(C=C2)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)CC2=CC=C(C=C2)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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